REACTION_CXSMILES
|
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[OH-:8].[Al+3:9].[OH-].[OH-]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[OH-:8].[Al+3:9] |f:1.2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
48 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a thermometer, a reflux condenser and a stirrer
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 12 hours, the reaction product is cooled
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with 4 times 250 ml of water
|
Type
|
CUSTOM
|
Details
|
dried for 12 hours at 130° C./15 mm Hg
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 g | |
YIELD: PERCENTYIELD | 95.6% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[OH-:8].[Al+3:9].[OH-].[OH-]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[OH-:8].[Al+3:9] |f:1.2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
48 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a thermometer, a reflux condenser and a stirrer
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 12 hours, the reaction product is cooled
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with 4 times 250 ml of water
|
Type
|
CUSTOM
|
Details
|
dried for 12 hours at 130° C./15 mm Hg
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 g | |
YIELD: PERCENTYIELD | 95.6% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |